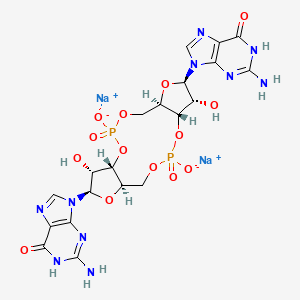

Cyclic-di-GMP (disodium)

Description

Historical Context and Discovery of Cyclic-di-GMP as a Bacterial Second Messenger

The discovery of cyclic-di-GMP is a story of scientific serendipity, rooted in the study of cellulose (B213188) biosynthesis. nih.govnih.gov In the early 1980s, the laboratory of Professor Moshe Benziman at The Hebrew University of Jerusalem was investigating the enzymatic mechanisms behind cellulose production in the bacterium Gluconacetobacter xylinus (formerly Acetobacter xylinum). asm.orgresearchgate.net This research led to the identification in 1987 of a novel, low-molecular-weight activator required for the in vitro activity of cellulose synthase. nih.govasm.org This activator was identified as cyclic dimeric (3′→5′) guanosine (B1672433) monophosphate, or cyclic-di-GMP. nih.govresearchgate.net

Initially, the significance of cyclic-di-GMP was thought to be confined to its role as an allosteric activator of cellulose synthase in this specific bacterium. asm.orgwikipedia.org However, subsequent research in the late 1990s and early 2000s began to uncover a much broader role for this nucleotide. The identification of the enzymes responsible for its synthesis and degradation—diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), respectively—and the discovery of their widespread presence in bacterial genomes were pivotal moments. asm.orgnih.gov This, combined with studies linking cyclic-di-GMP to phenotypes beyond cellulose production in various bacteria, solidified its status as a ubiquitous second messenger. asm.orgresearchgate.net This discovery not only introduced a new player in bacterial signaling but also paved the way for the identification of other cyclic dinucleotide second messengers in both prokaryotes and eukaryotes. nih.govnih.gov

The Ubiquity and Pervasive Regulatory Role of Cyclic-di-GMP Across Prokaryotic Biology

Cyclic-di-GMP signaling is now understood to be a widespread phenomenon across the bacterial domain, with the genes for its metabolic enzymes found in all major bacterial phyla. asm.orgnih.gov This ubiquity is matched by the vast and diverse array of cellular processes it governs. nih.govnih.gov Perhaps the most well-documented role of cyclic-di-GMP is its control over the fundamental bacterial lifestyle switch between a motile, planktonic existence and a sessile, community-based life within a biofilm. asm.orgnih.gov Generally, high intracellular concentrations of cyclic-di-GMP promote biofilm formation by stimulating the production of extracellular matrix components, such as exopolysaccharides and adhesins, while simultaneously repressing motility. nih.govnews-medical.netasm.org Conversely, low levels of cyclic-di-GMP favor a motile state. nih.govnih.gov

Beyond this central paradigm, cyclic-di-GMP signaling has been implicated in a multitude of other critical bacterial functions. These include:

Virulence: In many pathogenic bacteria, cyclic-di-GMP signaling directly or indirectly modulates the expression of virulence factors, influencing the transition between acute and chronic infection states. asm.orgnih.govnih.gov

Cell Cycle and Development: In some bacteria, such as Caulobacter crescentus, cyclic-di-GMP levels fluctuate during the cell cycle, playing a role in developmental transitions and cell differentiation. nih.govnih.gov

Host Colonization and Symbiosis: The ability of bacteria to colonize hosts and establish symbiotic or pathogenic relationships is often influenced by cyclic-di-GMP-mediated processes. frontiersin.orgasm.org

Metabolism: Recent studies have uncovered direct links between cyclic-di-GMP and the regulation of metabolic pathways, such as glycogen (B147801) metabolism in Streptomyces. uni-hannover.deresearchgate.net

Antibiotic Production and Resistance: In some species, the production of antibiotics and the development of antibiotic resistance are under the control of cyclic-di-GMP signaling networks. frontiersin.orgscientificarchives.com

The table below summarizes some of the key phenotypes regulated by cyclic-di-GMP across different bacterial species.

| Phenotype | General Effect of High c-di-GMP | Example Organisms | References |

| Biofilm Formation | Promotion | Pseudomonas aeruginosa, Salmonella enterica, Vibrio cholerae | asm.orgnih.govresearchgate.net |

| Motility (Swimming, Swarming, Twitching) | Inhibition | Pseudomonas aeruginosa, Escherichia coli, Salmonella enterica | nih.govscientificarchives.comasm.org |

| Virulence Factor Expression | Varies (can be activated or repressed) | Vibrio cholerae, Yersinia pestis, Xanthomonas campestris | nih.govnih.govannualreviews.org |

| Cell Cycle Progression | Regulation | Caulobacter crescentus | nih.govnih.gov |

| Exopolysaccharide (EPS) Production | Activation | Gluconacetobacter xylinus, Escherichia coli | wikipedia.orgembopress.org |

| Adhesin Production | Activation | Pseudomonas fluorescens, Escherichia coli | asm.orgresearchgate.net |

| Natural Product Synthesis | Regulation | Streptomyces species | scientificarchives.com |

Conceptual Frameworks for Cyclic-di-GMP Regulatory Networks

The complexity of cyclic-di-GMP signaling arises from the large number of DGCs and PDEs often encoded within a single bacterial genome. nih.govnih.gov This multiplicity allows for the integration of numerous environmental and cellular signals to generate specific physiological responses. news-medical.net Several conceptual frameworks have been proposed to explain how specificity is achieved within these intricate networks.

Enzymatic Control and Allosteric Regulation: The intracellular concentration of cyclic-di-GMP is tightly controlled by the opposing activities of DGCs and PDEs. news-medical.netnih.gov DGCs, characterized by a conserved GGDEF domain, synthesize cyclic-di-GMP from two molecules of Guanosine-5'-triphosphate (GTP). scientificarchives.comnih.gov PDEs, which typically contain either an EAL or an HD-GYP domain, are responsible for its degradation. scientificarchives.comnih.gov Many DGCs and PDEs possess N-terminal sensory domains (e.g., PAS, GAF) that perceive specific signals, thereby modulating their enzymatic activity. wikipedia.orgscientificarchives.com Furthermore, many DGCs are subject to product inhibition through an allosteric feedback mechanism, where cyclic-di-GMP binds to a secondary, inhibitory site (I-site) on the enzyme, providing a means for cellular homeostasis. nih.gov

Effector-Mediated Regulation: The regulatory output of cyclic-di-GMP signaling is mediated by a diverse array of effector molecules that bind cyclic-di-GMP and subsequently modulate downstream targets. annualreviews.org These effectors include:

Protein Effectors: A variety of proteins have been identified as cyclic-di-GMP receptors. One of the most common is the PilZ domain, which upon binding cyclic-di-GMP undergoes a conformational change that alters its interaction with target proteins, often those involved in motility or exopolysaccharide synthesis. wikipedia.orgnih.gov Other protein effectors include transcription factors and catalytically inactive "degenerate" GGDEF and EAL domain proteins that have repurposed their domains for cyclic-di-GMP binding and regulation. asm.orgasm.org

Riboswitches: Cyclic-di-GMP can also directly regulate gene expression at the post-transcriptional level by binding to specific RNA structures called riboswitches, typically located in the 5' untranslated region of mRNAs. news-medical.netanr.fr Binding of cyclic-di-GMP to a riboswitch induces a conformational change in the RNA, which can lead to transcription termination or altered translation initiation, thereby controlling the expression of downstream genes involved in motility, biofilm formation, and virulence. nih.govresearchgate.net

Local vs. Global Signaling: Two main models describe the operation of cyclic-di-GMP networks:

Global Signaling: In this model, the activities of all DGCs and PDEs contribute to a common, well-mixed cellular pool of cyclic-di-GMP. nih.gov Different effector systems with varying affinities for cyclic-di-GMP would be sequentially activated as the global concentration rises, creating a hierarchical response. oup.com

Local Signaling: This concept posits that specific DGCs, PDEs, and their cognate effectors are co-localized within the cell, creating localized "pools" of cyclic-di-GMP. nih.govoup.com This spatial segregation allows for the independent regulation of distinct cellular processes, preventing cross-talk between parallel signaling pathways. nih.gov Evidence for this includes the specific phenotypes associated with the knockout of individual DGCs or PDEs without a detectable change in the global cyclic-di-GMP concentration. oup.comresearchgate.net More complex local signaling can involve direct protein-protein interactions, where a DGC might be recruited to its specific target or a "trigger PDE" acts as a c-di-GMP sensor to control a target's activity. oup.comroyalsocietypublishing.org

These frameworks are not mutually exclusive, and it is likely that bacteria employ a combination of global and local signaling strategies to create highly flexible and adaptable regulatory networks. oup.com This intricate interplay allows bacteria to fine-tune their behavior in response to the complex and ever-changing environments they inhabit.

Properties

Molecular Formula |

C20H22N10Na2O14P2 |

|---|---|

Molecular Weight |

734.37 |

IUPAC Name |

disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34);;/q;2*+1/p-2/t5-,6-,9-,10-,11-,12-,17-,18-;;/m1../s1 |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Synonyms |

3/',5/'-Cyclic diguanylic acid sodium salt |

Origin of Product |

United States |

Enzymology of Cyclic Di Gmp Metabolism

Diguanylate Cyclases (DGCs): Mechanisms of Cyclic-di-GMP Synthesis

Diguanylate cyclases are responsible for the synthesis of cyclic-di-GMP from two molecules of guanosine (B1672433) triphosphate (GTP). nih.govasm.org These enzymes play a pivotal role in initiating c-di-GMP signaling cascades that influence bacterial behaviors such as biofilm formation, motility, and virulence. researchgate.netnih.gov

The catalytic activity of DGCs resides within a conserved protein domain known as the GGDEF domain, named after a highly conserved amino acid motif (Gly-Gly-Asp-Glu-Phe). asm.orgwikipedia.org While GGDEF is the canonical motif, active cyclases with variations such as GGEEF, AGDEF, and GGDEM have also been identified. nih.gov The core structure of the GGDEF domain typically consists of a five-stranded β-sheet surrounded by α-helices, a fold that shares similarities with the catalytic core of adenylate cyclase. wikipedia.orgcore.ac.uk

The synthesis of c-di-GMP is a process that requires the dimerization of two GGDEF domains. nih.gov Each domain binds one molecule of GTP, and the dimerization brings the two GTP molecules into close proximity, facilitating the formation of the two phosphodiester bonds that create the cyclic dinucleotide. nih.gov This dimerization is a critical step for catalysis and serves as a conformational switch in many multi-domain DGCs. nih.gov

The activity of DGCs is tightly controlled through allosteric regulation, often mediated by sensory domains that are frequently linked to the GGDEF domain. nih.govwikipedia.org These "input" or "sensor" domains perceive a wide range of environmental and cellular signals, such as light, oxygen, and small molecules, and transmit this information to the catalytic GGDEF domain to modulate its activity. asm.orgnih.gov

A common mechanism of allosteric regulation is product inhibition. Many DGCs possess a secondary, allosteric binding site for c-di-GMP, known as the inhibitory site (I-site). nih.govnih.gov When cellular levels of c-di-GMP are elevated, it can bind to this I-site, which is located at the interface between domains, leading to a conformational change that immobilizes the GGDEF domains and inhibits further synthesis. core.ac.uk This feedback mechanism helps to maintain c-di-GMP homeostasis.

Furthermore, the interaction with other proteins or small molecules can also allosterically control DGC activity. For instance, some DGCs are part of larger signaling complexes, and their activity can be modulated by protein-protein interactions. nih.gov The modular nature of DGCs, with their distinct sensory and catalytic domains, allows for a high degree of specificity and integration of multiple signaling pathways. nih.gov

DGCs are widespread throughout the bacterial kingdom, highlighting the near-universal importance of c-di-GMP signaling. researchgate.netwikipedia.org The number of genes encoding DGCs can vary significantly between different bacterial species, from a few to several dozen. nih.gov This variation often reflects the complexity of the bacterium's lifestyle and its ability to adapt to different environments. For example, bacteria with complex life cycles or those that inhabit diverse niches often possess a larger repertoire of DGCs.

The phylogenetic distribution of DGCs reveals a remarkable diversity in their domain architecture. nih.gov They are often found as multi-domain proteins, where the GGDEF domain is fused to a variety of sensory and regulatory domains. ebi.ac.uk This modularity has allowed for the evolution of a wide range of DGCs that are responsive to specific environmental cues, enabling bacteria to fine-tune their c-di-GMP levels in response to changing conditions.

Phosphodiesterases (PDEs): Mechanisms of Cyclic-di-GMP Degradation

Phosphodiesterases are the enzymes responsible for the degradation of cyclic-di-GMP, thereby terminating c-di-GMP signaling. researchgate.netresearchgate.net By hydrolyzing the phosphodiester bonds of c-di-GMP, PDEs play a crucial role in controlling the intracellular concentration of this second messenger and enabling rapid changes in cellular behavior. researchgate.net

There are two main families of c-di-GMP-specific phosphodiesterases, distinguished by their conserved catalytic domains: the EAL domain-containing PDEs and the HD-GYP domain-containing PDEs. researchgate.netresearchgate.net

EAL domain-containing PDEs are named for their conserved EAL (Glu-Ala-Leu) amino acid motif. asm.org These enzymes specifically hydrolyze c-di-GMP into a linear dinucleotide, 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG). nih.govnih.gov The catalytic mechanism of EAL domains involves the coordination of metal ions, typically Mg²⁺ or Mn²⁺, which are essential for the hydrolysis reaction. While the EAL motif is a hallmark of this family, not all proteins containing an EAL domain are catalytically active; some have degenerated domains that may serve as c-di-GMP binding platforms or regulatory modules. asm.org

HD-GYP domain-containing PDEs represent a distinct family of phosphodiesterases characterized by a conserved HD-GYP motif. researchgate.net These enzymes also degrade c-di-GMP but can do so through a two-step process, first hydrolyzing c-di-GMP to pGpG and then further degrading pGpG into two molecules of guanosine monophosphate (GMP). nih.govresearchgate.net The catalytic activity of HD-GYP domains is also metal-dependent, often utilizing iron (Fe²⁺) or other divalent cations. nih.gov The ability to hydrolyze c-di-GMP completely to GMP distinguishes them from the EAL domain PDEs. nih.gov

The substrate specificity of both EAL and HD-GYP domains is generally high for c-di-GMP, with little to no activity towards other cyclic nucleotides like cAMP or cGMP. asm.org

Similar to DGCs, the activity of PDEs is also subject to intricate allosteric regulation, often mediated by N-terminal sensory domains that detect specific environmental or cellular signals. researchgate.net These domains can include PAS, GAF, and REC domains, among others, which perceive stimuli such as light, oxygen, redox state, and small molecules. nih.gov Upon signal detection, these sensor domains induce conformational changes that are transmitted to the catalytic EAL or HD-GYP domain, thereby modulating its phosphodiesterase activity.

For example, some PDEs are regulated by the binding of small molecules to their sensory domains. The GAF domain, for instance, is known to bind cyclic nucleotides and other small ligands, and this binding can either activate or inhibit the associated PDE activity. nih.govnih.gov In some cases, the product of the PDE reaction, pGpG, or even GTP can act as allosteric regulators, providing feedback control over c-di-GMP degradation. researchgate.net

Furthermore, some proteins contain both a GGDEF and an EAL domain. In many of these "hybrid" proteins, one of the domains is inactive and serves a regulatory function, often allosterically controlling the activity of the active domain. nih.gov This arrangement allows for complex and integrated control over both the synthesis and degradation of c-di-GMP within a single polypeptide chain.

Diversity and Phylogenetic Distribution of PDEs

Cyclic-di-GMP-specific phosphodiesterases (PDEs) are a diverse group of enzymes responsible for the degradation of cyclic-di-GMP, thereby playing a critical role in terminating its signaling pathways. These enzymes are broadly classified into two major families based on their catalytic domains: the EAL domain family and the HD-GYP domain family. nih.gov

The EAL domain-containing proteins represent the most common class of PDEs. The EAL domain, named after its conserved glutamate-alanine-leucine motif, catalyzes the hydrolysis of cyclic-di-GMP into the linear dinucleotide 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG). oup.com These domains often exist in combination with other sensory and regulatory domains, allowing their activity to be modulated by a variety of environmental and cellular signals. researchgate.netfrontiersin.org The phylogenetic distribution of EAL domain proteins is widespread across the bacterial kingdom, highlighting their fundamental role in cyclic-di-GMP signaling. nih.gov

The HD-GYP domain-containing proteins constitute the second major family of PDEs. These enzymes are characterized by a conserved histidine-aspartate-glycine-tyrosine-proline motif. Unlike EAL domains, HD-GYP domains are proposed to hydrolyze cyclic-di-GMP directly into two molecules of GMP. nih.govnih.gov The distribution of HD-GYP domains is also broad but appears to be less ubiquitous than that of EAL domains. nih.gov

The diversity of PDEs is further expanded by the modular nature of these proteins. Many PDEs are multi-domain proteins that contain various N-terminal sensory domains, such as PAS, GAF, and HAMP domains, which perceive a wide range of signals including light, oxygen, and small molecules. frontiersin.orgresearchgate.net This modularity allows for the integration of diverse environmental cues into the control of cyclic-di-GMP levels.

The table below provides a summary of the key characteristics of the two major PDE families.

| PDE Family | Catalytic Domain | Conserved Motif | Hydrolysis Product |

| EAL Family | EAL domain | Glu-Ala-Leu | pGpG |

| HD-GYP Family | HD-GYP domain | His-Asp-Gly-Tyr-Pro | 2 x GMP |

Coordinated Regulation and Interplay of DGC and PDE Activities

The intracellular concentration of cyclic-di-GMP is meticulously controlled through the coordinated and often reciprocal regulation of DGC and PDE activities. This intricate interplay ensures that cyclic-di-GMP signaling is tightly regulated in response to specific cellular needs and environmental conditions. Several mechanisms contribute to this coordinated regulation, including allosteric control, transcriptional regulation, and protein-protein interactions.

Allosteric regulation plays a crucial role in modulating the activity of both DGCs and PDEs. A well-characterized mechanism of allosteric control is the product inhibition of DGCs by cyclic-di-GMP itself. Many DGCs possess a conserved allosteric inhibitory site, known as the I-site, which is distinct from the active site. nih.gov Binding of cyclic-di-GMP to the I-site induces a conformational change that inhibits the catalytic activity of the DGC, providing a negative feedback loop to prevent excessive accumulation of the second messenger. nih.gov Conversely, some PDEs are allosterically activated by the binding of small molecules or through interactions with other proteins.

Transcriptional regulation of the genes encoding DGCs and PDEs is another key mechanism for controlling cyclic-di-GMP levels. The expression of these genes is often controlled by complex regulatory networks that respond to various environmental cues and cellular states. nih.gov For instance, in some bacteria, the expression of specific DGCs is upregulated under conditions that favor biofilm formation, while the expression of certain PDEs is induced during the transition to a motile lifestyle. nih.gov

Protein-protein interactions provide a further layer of regulation, allowing for the formation of localized signaling complexes. It has been demonstrated that DGCs and PDEs can physically interact with each other and with other signaling proteins, including c-di-GMP effectors. nih.govnih.gov These interactions can lead to the formation of signaling microdomains where cyclic-di-GMP is produced and degraded locally, allowing for specific and targeted signaling events without altering the global cellular concentration of the second messenger. nih.gov This concept of localized cyclic-di-GMP pools is thought to be crucial for the specificity of signaling pathways in bacteria that possess a large number of DGCs and PDEs. nih.govasm.org For example, the physical interaction between the DGC LchD and the PDE LchP in Lysobacter enzymogenes is essential for the regulation of antibiotic synthesis, demonstrating the importance of such complexes in maintaining signaling specificity. nih.govnih.gov

The coordinated regulation of DGC and PDE activities is often achieved through the integration of multiple regulatory inputs. For instance, a single protein may contain both a DGC and a PDE domain, creating a bifunctional enzyme whose opposing activities are differentially regulated. pnas.org The table below summarizes the primary mechanisms of coordinated regulation.

| Regulatory Mechanism | Description | Key Features |

| Allosteric Regulation | Binding of effector molecules to sites other than the active site. | Includes product inhibition of DGCs by c-di-GMP at the I-site. |

| Transcriptional Control | Regulation of the expression of genes encoding DGCs and PDEs. | Allows for long-term adaptation to environmental changes. |

| Protein-Protein Interactions | Physical association of DGCs, PDEs, and effector proteins. | Facilitates the formation of localized signaling complexes and microdomains. |

Sensing and Effector Mechanisms of Cyclic Di Gmp Disodium

Direct Cyclic-di-GMP Binding Domains and Motifs

The ability of cellular machinery to respond to c-di-GMP hinges on the presence of specific binding domains and motifs within proteins and RNA molecules. These recognition modules exhibit varying degrees of affinity and specificity for c-di-GMP, allowing for a finely tuned regulatory network.

The PilZ domain was one of the first and remains one of the most widespread c-di-GMP binding domains identified. nih.gov Proteins containing a canonical PilZ domain are characterized by two conserved motifs, RxxxR and [D/N]xSxxG, which are crucial for c-di-GMP recognition. nih.govebi.ac.uk Binding of c-di-GMP to the PilZ domain typically induces significant conformational changes, which are fundamental to their function as regulatory switches. ebi.ac.uknih.gov

Upon binding c-di-GMP, a common structural rearrangement involves a shift in the N-terminal and C-terminal regions of the PilZ domain. ebi.ac.uk For instance, in the PilZ domain-containing protein VCA0042/PlzD from Vibrio cholerae, c-di-GMP binding causes a conformational switch that brings the N-terminal and C-terminal domains into closer proximity. ebi.ac.uk This creates a new allosteric interaction surface. ebi.ac.uk Similarly, the PA4608 protein from Pseudomonas aeruginosa undergoes a conformational change where the C-terminal 310 helix is ejected to expose the c-di-GMP binding site. nih.gov These structural alterations are the primary mechanism by which PilZ domain proteins transduce the c-di-GMP signal to downstream targets, often by modulating protein-protein interactions or the activity of an associated effector domain.

| Protein (Organism) | Binding Motifs | Conformational Change upon c-di-GMP Binding | Functional Outcome |

|---|---|---|---|

| BcsA (various bacteria) | RxxxR, [D/N]xSxxG | Conformational shift in the PilZ domain integrated within the cellulose (B213188) synthase subunit. ebi.ac.uk | Allosteric activation of cellulose synthesis. nih.gov |

| YcgR (Escherichia coli) | RxxxR, [D/N]xSxxG | Induces interaction with the flagellar motor components. ebi.ac.uk | Inhibition of flagellar rotation and motility. ebi.ac.uk |

| VCA0042/PlzD (Vibrio cholerae) | RxxxR, DxSxxG | N-terminal loop wraps around c-di-GMP, bringing N- and C-terminal domains closer to form a new interaction surface. nih.gov | Modulation of downstream effector pathways. ebi.ac.uk |

| PA4608 (Pseudomonas aeruginosa) | RxxxR, [D/N]xSxxG | Ejection of the C-terminal 310 helix to expose the c-di-GMP binding site. nih.gov | Altered interaction with downstream partner proteins. nih.gov |

Beyond the PilZ domain, the RxxD motif is another well-characterized c-di-GMP binding site, most notably found within the inhibitory site (I-site) of diguanylate cyclases (DGCs) containing a GGDEF domain. nih.govfrontiersin.org This motif is crucial for non-competitive product inhibition, a feedback mechanism that is fundamental for maintaining c-di-GMP homeostasis. nih.govsemanticscholar.org The arginine and aspartate residues of the RxxD motif directly interact with the guanine (B1146940) bases of a c-di-GMP dimer. nih.govresearchgate.net

In addition to these canonical motifs, a growing number of non-canonical c-di-GMP binding sites are being discovered, highlighting the diversity of c-di-GMP recognition mechanisms. nih.gov For example, the transcriptional regulator BldD utilizes an RXD-X8-RXXD motif to bind a c-di-GMP tetramer. nih.gov Some proteins with degenerate or inactive GGDEF and EAL domains have also been shown to function as c-di-GMP receptors, often employing remnants of their catalytic sites for ligand binding. nih.govapsnet.org For instance, the MshEN receptor in Vibrio cholerae uses a novel motif, [RLGXX(L)(V/I)XXG(I/F)(L/V)XXXXLXXXLXXQ], for c-di-GMP binding, which involves hydrophobic interactions. nih.gov

| Motif | Example Protein (Organism) | Location/Domain | Binding Stoichiometry | Reference |

|---|---|---|---|---|

| RxxD | PleD (Caulobacter crescentus) | GGDEF I-site | Dimer | nih.gov |

| RxxD | GcbC (Pseudomonas fluorescens) | GGDEF I-site | Dimer | asm.org |

| EXLXR | Various Proteins | EAL Domain | Monomer | apsnet.org |

| RXD-X8-RXXD | BldD (Streptomyces coelicolor) | N-terminal domain | Tetramer | nih.gov |

| [RLGXX(L)(V/I)XXG(I/F)(L/V)XXXXLXXXLXXQ] | MshEN (Vibrio cholerae) | N-terminal domain | Monomer | nih.gov |

In addition to protein effectors, bacteria employ RNA-based sensors called riboswitches to directly detect c-di-GMP and regulate gene expression. ribocentre.orgwikipedia.org These structured RNA elements are typically located in the 5' untranslated region (5' UTR) of messenger RNAs (mRNAs). researchgate.net Binding of c-di-GMP to the aptamer domain of the riboswitch induces a conformational change in the downstream expression platform, which in turn modulates either transcription termination or translation initiation. researchgate.net

Two major classes of c-di-GMP riboswitches, Class I and Class II, have been identified. ribocentre.orgwikipedia.org Although they bind the same ligand, they are structurally distinct and arose through convergent evolution. wikipedia.orgwikipedia.org Class I riboswitches, often referred to as the GEMM motif, are widespread and can act as "off" switches, where c-di-GMP binding leads to the formation of a terminator hairpin, prematurely halting transcription. wikipedia.orgresearchgate.net Conversely, Class II riboswitches can function as "on" switches. researchgate.net For example, in Clostridioides difficile, a Class II riboswitch controls the splicing of a group I intron; c-di-GMP binding promotes splicing, leading to the formation of a functional ribosome-binding site and subsequent translation. wikipedia.org These RNA switches allow for rapid and direct control of gene expression in response to changes in c-di-GMP levels, often regulating genes involved in motility, biofilm formation, and virulence. ribocentre.orgwikipedia.org

| Riboswitch Class | Organism | Regulated Gene(s)/Operon | Mechanism of Regulation | Cellular Process Affected |

|---|---|---|---|---|

| Class I (GEMM) | Vibrio cholerae | Various motility and biofilm genes | Transcriptional attenuation ("off" switch) | Motility, Biofilm formation |

| Class I | Clostridioides difficile | flgB operon | Transcriptional attenuation ("off" switch) | Flagellar synthesis and motility |

| Class II | Clostridioides difficile | Genes for adhesins CD2831 and CD3246 | Transcriptional activation ("on" switch) | Adherence and biofilm formation |

| Class II | Clostridioides difficile | Associated with a group I intron | Controls RNA splicing to regulate translation initiation | Various, including virulence |

Cyclic-di-GMP Effector Proteins and Their Regulatory Modalities

Once c-di-GMP binds to its effector, it triggers a regulatory response through several distinct modalities. These include allosteric control of enzyme activity and the modulation of protein-protein interactions, which can either assemble or disassemble protein complexes to control a specific cellular process.

Allosteric regulation is a primary mechanism by which c-di-GMP controls the function of its target proteins. The binding of c-di-GMP to a site distinct from the active site induces a conformational change that alters the protein's catalytic activity or binding affinity for other molecules. nih.govelifesciences.org A classic example is the product inhibition of DGCs, where c-di-GMP binds to the allosteric I-site within the GGDEF domain, leading to a decrease in its own synthesis. nih.govsemanticscholar.org

Another well-studied example of allosteric regulation is the Lap system in Pseudomonas fluorescens, which controls biofilm formation. elifesciences.org The inner membrane protein LapD binds c-di-GMP in its cytoplasmic domain. elifesciences.org This binding event triggers a conformational change that propagates across the membrane to its periplasmic domain, enabling it to sequester the protease LapG. elifesciences.org This prevents LapG from cleaving the adhesin LapA from the cell surface, thereby promoting biofilm stability. elifesciences.org When c-di-GMP levels drop, LapD releases LapG, which then cleaves LapA, leading to biofilm dispersal. elifesciences.org

| Effector Protein (Organism) | c-di-GMP Binding Domain/Site | Mechanism of Allosteric Control | Functional Consequence |

|---|---|---|---|

| PleD (Caulobacter crescentus) | GGDEF I-site (RxxD) | Binding of c-di-GMP dimer to the I-site inhibits the diguanylate cyclase activity of the GGDEF domain. | Feedback inhibition of c-di-GMP synthesis. |

| LapD (Pseudomonas fluorescens) | Cytoplasmic domain | c-di-GMP binding induces a transmembrane conformational change, altering the conformation of the periplasmic domain. | Controls the sequestration of the LapG protease. |

| BcsA (various bacteria) | PilZ domain | Binding of c-di-GMP to the PilZ domain activates the associated cellulose synthase catalytic domain. | Stimulation of cellulose production for biofilm matrix. |

| WspR (Pseudomonas aeruginosa) | GGDEF I-site (RxxD) | Allosteric inhibition of DGC activity upon c-di-GMP binding. | Regulation of exopolysaccharide production. |

A significant mode of c-di-GMP action is the regulation of interactions between proteins. C-di-GMP can act as a molecular "glue" to promote the formation of protein complexes or, conversely, as a dissociative signal that breaks them apart. These interactions are central to the assembly of large cellular machines and the localization of signaling components.

For instance, in P. aeruginosa, the diguanylate cyclase DgcP interacts with the polar protein FimV. nih.gov This interaction is important for localizing DgcP to the cell pole, likely creating a localized pool of c-di-GMP to regulate type IV pili-dependent twitching motility. nih.gov In E. coli, the trigger phosphodiesterase PdeR interacts with the DGC DgcM and the transcription factor MlrA at low c-di-GMP concentrations to inhibit the expression of genes for curli fimbriae. apsnet.org When c-di-GMP levels rise, it is bound and degraded by PdeR, leading to the dissociation of the complex and activation of curli gene expression. apsnet.org Similarly, the PilZ domain protein YcgR from E. coli binds c-di-GMP and then interacts directly with components of the flagellar motor, acting as a brake to inhibit motility. ebi.ac.uk

| Effector Protein(s) (Organism) | Effect of c-di-GMP | Interacting Partner(s) | Functional Outcome |

|---|---|---|---|

| YcgR (Escherichia coli) | Promotes interaction | Flagellar motor proteins (e.g., FliG, FliM) | Inhibition of flagellar rotation (motility brake). |

| LapD (Pseudomonas fluorescens) | Promotes interaction | LapG (periplasmic protease) | Sequestration and inhibition of LapG, preventing cleavage of LapA adhesin. |

| PdeR, DgcM, MlrA (Escherichia coli) | Promotes dissociation | Forms a complex at low c-di-GMP levels | Relief of transcriptional repression of curli biogenesis genes. |

| DgcP, FimV (Pseudomonas aeruginosa) | Modulates interaction/localization | FimV (polar hub protein) | Localization of DgcP to the cell pole to regulate twitching motility. |

Regulation of Gene Expression at Transcriptional and Post-Transcriptional Levels

Cyclic-di-GMP exerts profound control over gene expression through both transcriptional and post-transcriptional mechanisms. researchgate.net This regulation is achieved by direct interaction with a variety of effector molecules, including transcription factors and RNA riboswitches, which in turn modulate the synthesis of proteins involved in critical cellular functions such as biofilm formation, motility, and virulence. nih.govresearchgate.net

At the transcriptional level, c-di-GMP can directly bind to and modulate the activity of transcription factors, thereby either activating or repressing the expression of target genes. nih.govnih.gov A notable example is the FleQ protein in Pseudomonas aeruginosa, an enhancer-binding protein that acts as a master regulator of flagellar gene expression at low c-di-GMP concentrations. nih.gov However, upon binding to c-di-GMP, FleQ's function is switched, turning it into an activator for genes involved in the production of exopolysaccharides and adhesins, components crucial for biofilm formation. nih.gov In Mycobacterium smegmatis, c-di-GMP integrates the functions of two opposing transcription factors, LtmA (an activator) and HpoR (a repressor), to regulate the antioxidant response. nih.gov High levels of c-di-GMP enhance the DNA-binding ability of LtmA and promote its interaction with HpoR, reducing the latter's inhibitory effect. nih.gov

Post-transcriptional regulation by c-di-GMP is primarily mediated by riboswitches, which are structured RNA elements located in the 5'-untranslated regions of messenger RNAs (mRNAs). wikipedia.orgnih.gov These riboswitches undergo a conformational change upon binding c-di-GMP, which can affect transcription termination or translation initiation. nih.govnih.gov Two distinct classes of c-di-GMP riboswitches, Class I and Class II, have been identified, sharing no sequence or structural similarity but performing the same function of sensing c-di-GMP. wikipedia.orgacs.org In Clostridioides difficile, a Class II riboswitch located upstream of the pilA1 gene, which encodes the major pilin (B1175004) subunit of type IV pili, promotes gene expression in the presence of high c-di-GMP levels, thereby enhancing biofilm formation and adherence. nih.gov Conversely, some riboswitches act as "off" switches, terminating transcription upon c-di-GMP binding. nih.gov

Interactive Table: Examples of Transcriptional Regulation by Cyclic-di-GMP

| Gene/Operon | Transcription Factor | Organism | Effect of c-di-GMP Binding |

| Flagellar genes | FleQ | Pseudomonas aeruginosa | Repression |

| pel, psl, cdr genes | FleQ | Pseudomonas aeruginosa | Activation |

| Redox gene clusters | LtmA | Mycobacterium smegmatis | Activation |

| Detoxification genes | HpoR | Mycobacterium smegmatis | Reduced Inhibition |

| vps genes | VpsR, VpsT | Vibrio cholerae | Activation |

| Curli operon (csgBAC) | MlrA | Escherichia coli | Activation |

Interactive Table: Examples of Post-Transcriptional Regulation by Cyclic-di-GMP Riboswitches

| Riboswitch Class | Regulated Gene/Operon | Organism | Mechanism | Effect of c-di-GMP Binding |

| Class II | pilA1 (Type IV pili) | Clostridioides difficile | Transcription Read-through | Gene Expression ON |

| Class I | cap (Collagen adhesion protein) | Bacillus thuringiensis | Transcription Read-through | Gene Expression ON |

| Class I | Various motility/chemotaxis genes | Clostridia and others | Transcription Termination | Gene Expression OFF |

| Class II | Adjacent to Group I intron | Clostridioides difficile | Controls RNA splicing | Modulates gene expression |

Multi-level Control and Integration of Cyclic-di-GMP Signals

The c-di-GMP signaling network is characterized by its complexity and its ability to integrate a multitude of environmental and cellular signals to generate a coordinated response. researchgate.netfrontiersin.org This multi-level control is achieved through the intricate interplay of numerous DGCs and PDEs, each often responding to specific cues, and the hierarchical regulation of downstream effector systems. nih.govresearchgate.net

A key aspect of this integration is the cross-talk between the c-di-GMP signaling pathway and other cellular signaling systems. asm.org For instance, in Pseudomonas aeruginosa, there is an inverse relationship between the levels of c-di-GMP and cyclic adenosine (B11128) monophosphate (cAMP), where high c-di-GMP levels lead to decreased cAMP levels, suggesting a mechanism for coordinating biofilm formation with virulence. nih.gov Furthermore, c-di-GMP signaling can be integrated with two-component signal transduction systems. asm.org In Mycobacterium tuberculosis, c-di-GMP directly binds to the sensor kinase MtrB, inhibiting its autophosphorylation and consequently affecting the activity of its cognate response regulator MtrA, which controls genes involved in cell wall turnover and biofilm formation. microbiologyresearch.org

The concept of localized c-di-GMP pools, as opposed to a uniform global concentration, adds another layer of control. nih.gov This spatial regulation allows for the independent and parallel control of different cellular processes. researchgate.net For example, specific DGCs and PDEs can be localized to particular subcellular compartments, creating microenvironments with distinct c-di-GMP concentrations that can selectively activate nearby effectors. asm.org This localized signaling is thought to be crucial for the precise control of complex structures like flagella and type IV pili. nih.gov

The integration of c-di-GMP signals can also occur at the level of transcriptional regulation, where c-di-GMP can orchestrate the activity of functionally divergent transcription factors to fine-tune gene expression in response to environmental stressors. nih.gov The previously mentioned interplay between LtmA and HpoR in M. smegmatis under oxidative stress is a prime example of how c-di-GMP can remodel transcriptional networks to mount an appropriate defense. nih.gov This intricate web of interactions ensures that bacterial cells can adapt their physiology and behavior in a robust and coordinated manner to thrive in diverse and changing environments.

Architectures and Dynamics of Cyclic Di Gmp Signaling Networks

Complexity and Redundancy of Cyclic-di-GMP Systems in Bacterial Genomes

The genomes of many bacterial species encode a surprisingly large number of proteins involved in the metabolism of cyclic-di-GMP (c-di-GMP). This multiplicity points towards a high degree of complexity and redundancy within the signaling system. For instance, Pseudomonas aeruginosa possesses 40 such proteins, while the marine pathogen Vibrio alginolyticus is predicted to have a remarkable 63 proteins participating in c-di-GMP metabolism. nih.govfrontiersin.org This abundance suggests that bacteria may utilize a complex c-di-GMP signaling network to modulate lifestyle changes in response to diverse environmental cues. frontiersin.org

The enzymes responsible for c-di-GMP turnover are diguanylate cyclases (DGCs) with GGDEF domains that synthesize c-di-GMP, and phosphodiesterases (PDEs) with EAL or HD-GYP domains that degrade it. nih.govasm.org The sheer number of these enzymes within a single organism raises questions about how signaling specificity is achieved and how deleterious cross-talk is avoided. oup.com It is believed that the majority of these proteins contain additional signal input domains, allowing them to link specific environmental cues to appropriate physiological or gene expression changes. nih.gov

This inherent redundancy can contribute to the robustness of the signaling network. aps.orgresearchgate.net Even with multiple DGCs and PDEs, studies have shown that in some bacteria, only a few key enzymes are responsible for the bulk of c-di-GMP synthesis or degradation under specific laboratory conditions. asm.org For example, in Dickeya zeae EC1, the cyclase DGC14945 and the phosphodiesterases PDE10355 and PDE14950 play decisive roles in modulating the global c-di-GMP pool. asm.org This suggests that while the system is complex and redundant, there is also a hierarchical or condition-dependent functionality among its components.

The complexity is further illustrated by the variety of input domains found in these signaling proteins, including REC, PAS, and transmembrane domains, which allow the system to respond to a wide array of signals. nih.gov The presence of numerous "hybrid" proteins containing both GGDEF and EAL domains adds another layer of complexity, the function of which is a subject of ongoing research. oup.com

| Bacterial Species | Number of c-di-GMP Metabolic Proteins |

|---|---|

| Pseudomonas aeruginosa | 40 |

| Vibrio alginolyticus | 63 |

Spatiotemporal Regulation and Localized Pools of Cyclic-di-GMP

To avoid non-specific activation of cellular processes, c-di-GMP signaling is not solely dependent on the global concentration of the molecule within the cell. Instead, bacteria employ sophisticated spatiotemporal regulation, creating localized pools of c-di-GMP to control specific downstream pathways. nih.govresearchgate.net This concept of localized signaling proposes that specific DGCs and PDEs are physically co-localized with their effector proteins, ensuring that the c-di-GMP they produce or degrade acts on a specific target in a defined subcellular space. nih.govasm.org

Evidence for this localized control comes from several observations. For instance, the DgcA and PdeA proteins of Gluconacetobacter xylinus were found to co-purify with cellulose (B213188) synthase, suggesting a dedicated signaling system for this process. nih.gov Similarly, the FimX protein in Pseudomonas aeruginosa localizes to a single cell pole. nih.gov This spatial segregation allows different signaling pathways to operate independently within the same cell, influencing discrete pools of c-di-GMP. nih.gov

Fluorescence reporter systems have been instrumental in visualizing the dynamic and heterogeneous distribution of c-di-GMP in real-time. nih.gov Studies using these reporters in Pseudomonas aeruginosa biofilms have shown that c-di-GMP is not uniformly distributed, but rather concentrated in "hot spots". nih.gov Furthermore, in mature colonies, c-di-GMP was found to be localized at the outer boundary, in contrast to a more uniform distribution in early-stage colonies. nih.gov This demonstrates that the concentration of this second messenger is dynamic with respect to both time and colony size. nih.gov

In Caulobacter crescentus, c-di-GMP plays a crucial role in cell cycle progression by mediating the spatiotemporal degradation of the replication inhibitor CtrA. nih.gov The c-di-GMP effector protein PopA localizes to the cell pole and directs CtrA to the same location for degradation by the ClpXP protease. nih.gov This dynamic sequestration is a prime example of how c-di-GMP can exert precise temporal and spatial control over critical cellular events. nih.govasm.org

Interplay and Cross-talk with Other Bacterial Signaling Pathways

The c-di-GMP signaling network does not operate in isolation. It is intricately intertwined with other major bacterial signaling pathways, most notably quorum sensing (QS) and two-component systems (TCS), allowing bacteria to integrate multiple environmental and population-density cues to generate a coordinated response. researchgate.netasm.orgnih.gov

Quorum Sensing

Quorum sensing allows bacteria to monitor their population density through the production and detection of small signaling molecules called autoinducers. researchgate.netnih.gov There is significant cross-talk between QS and c-di-GMP signaling. researchgate.netasm.org This integration enables bacteria to assimilate information about local cell density with other physicochemical signals processed by the broader c-di-GMP network. researchgate.netasm.org

The nature of this interplay varies between bacterial species. In Xanthomonas campestris, the QS signal DSF (Diffusible Signal Factor) directly regulates the activity of an HD-GYP phosphodiesterase, RpfG. researchgate.netnih.gov At high cell density, DSF binding leads to the activation of RpfG, a decrease in c-di-GMP levels, and subsequent changes in gene expression related to virulence. researchgate.netnih.gov

Two-Component Systems

Two-component systems (TCSs) are a primary means by which bacteria sense and respond to environmental stimuli. andrew-michaelson.com They typically consist of a sensor histidine kinase (HK) and a cognate response regulator (RR). asm.org There are several modes of cross-talk between TCS and c-di-GMP signaling.

TCS regulating c-di-GMP enzymes: A TCS can directly control the expression or activity of DGCs and PDEs. For example, the PhoB/PhoR system activates the expression of the DGC YaiC in E. coli CFT073. nih.gov In Xanthomonas campestris, the RavA/RavR system demonstrates a fascinating switch of function: the unphosphorylated RR, RavR, acts as a DGC, but upon phosphorylation by the HK RavA, it gains PDE activity. nih.gov

c-di-GMP interacting with TCS components: In Mycobacterium smegmatis, c-di-GMP acts as a co-activator for the response regulator DevR in response to oxidative stress. nih.gov C-di-GMP binds to DevR, which stimulates its phosphorylation by its cognate kinase DevS, thereby activating its DNA-binding affinity and triggering an adaptive response. nih.gov

Shared control of phenotypes: In the cyanobacterium Anabaena sp. PCC 7120, a two-component system consisting of CdgK (HK) and CdgS (RR) is involved in cell size control by regulating the intracellular c-di-GMP level. asm.org

This cross-talk allows for the integration of multiple signals to fine-tune cellular responses, creating a robust and adaptable regulatory network. andrew-michaelson.com

| Organism | Interacting Pathway | Mechanism | Outcome |

|---|---|---|---|

| Xanthomonas campestris | Quorum Sensing (DSF) | DSF signal activates PDE (RpfG) | Decreased c-di-GMP, virulence gene expression |

| Vibrio cholerae | Quorum Sensing (AI-2) | QS activates expression of DGC (MbaA) | Synergistic increase in biofilm formation |

| Mycobacterium smegmatis | Two-Component System (DevS/DevR) | c-di-GMP binds to RR (DevR) | Co-activation of oxidative stress response |

| E. coli CFT073 | Two-Component System (PhoB/PhoR) | TCS activates expression of DGC (YaiC) | Increased c-di-GMP synthesis |

Computational and Systems Biology Approaches to Cyclic-di-GMP Network Analysis

The complexity of c-di-GMP signaling networks, with their numerous components and extensive cross-talk, makes them ideal subjects for computational and systems biology approaches. plos.org These methods are crucial for understanding the architecture, dynamics, and function of these intricate regulatory systems.

Mathematical models have been developed to explore how the c-di-GMP network processes information and makes cellular "decisions," such as the transition between motile and biofilm lifestyles. plos.orgresearchgate.net One such model treats the c-di-GMP network as a "bow-tie" architecture that integrates multiple input stimuli to control output phenotypes. plos.org This model, analogous to a machine learning classifier, suggests a mechanism for how evolution can "tune" the network through incremental changes, allowing bacteria to learn from past experiences to direct future behavior. plos.orgresearchgate.net

Network analysis based on protein-protein interactions is another powerful approach. In Pseudomonas fluorescens, a network representation of interactions between c-di-GMP-related proteins was used to extract key information. asm.org This analysis revealed that proteins with different domain types (DGC, PDE, etc.) exhibit unique network behaviors and that their roles in the network can be classified by their centrality values. asm.org The predictive power of these protein-protein interactions on biofilm formation supports the model of localized c-di-GMP signaling, leading to the proposal of a "Hub Model" where local signaling is driven by a series of protein-protein interaction hubs. asm.org

Bioinformatic analysis of thousands of GGDEF- and EAL-containing proteins across hundreds of prokaryotic genomes has provided a genome-scale framework for understanding c-di-GMP signaling. oup.com This computational approach has revealed the widespread prevalence of post-translational regulation and has helped to classify the potential catalytic activity of these domains, addressing the "biochemical conundrum" of hybrid proteins that contain both domains. oup.com These large-scale analyses complement detailed molecular studies and are essential for interpreting the vast amount of genomic data available. oup.com

Role of Cyclic Di Gmp Disodium in Bacterial Physiology and Behavior

Regulation of Biofilm Formation and Dispersal

The formation of biofilms, which are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS), is a key survival strategy for many bacteria. Cyclic-di-GMP is a central regulator of this process, with high intracellular levels generally promoting biofilm formation and low levels favoring a motile, planktonic existence asm.org. This regulation occurs at multiple stages of the biofilm life cycle, from initial attachment to maturation and eventual dispersal.

The initiation of biofilm formation is critically dependent on the ability of bacteria to adhere to surfaces and to produce the protective EPS matrix. Elevated levels of cyclic-di-GMP post-transcriptionally regulate the production of various adhesins and EPS components frontiersin.orgnih.gov. For instance, in Pseudomonas fluorescens, the transmembrane protein LapD binds cytoplasmic cyclic-di-GMP, which in turn prevents the periplasmic protease LapG from cleaving the large surface adhesin LapA, thus promoting cell adhesion plos.org.

The production of exopolysaccharides, key components of the EPS that provide structural integrity to the biofilm, is also tightly controlled by cyclic-di-GMP. In many bacteria, the biosynthetic machinery for exopolysaccharides like cellulose (B213188), alginate, and Pel is allosterically activated by the binding of cyclic-di-GMP frontiersin.org. For example, in Vibrio vulnificus, increased levels of cyclic-di-GMP, through the action of a diguanylate cyclase like DcpA, induce the production of an EPS distinct from the capsular polysaccharide, leading to enhanced biofilm formation and a rugose colony morphology nih.govnih.gov. Similarly, in Pseudomonas aeruginosa, the production of Pel and Psl polysaccharides is positively regulated by cyclic-di-GMP nih.gov.

Table 1: Regulation of Adhesion and EPS Production by Cyclic-di-GMP

| Bacterium | c-di-GMP Modulating Protein | Regulated Adhesin/EPS | Phenotypic Outcome |

|---|---|---|---|

| Pseudomonas fluorescens | LapD (c-di-GMP receptor) | LapA (adhesin) | High c-di-GMP promotes LapA retention on the cell surface, enhancing adhesion. |

| Vibrio vulnificus | DcpA (Diguanylate Cyclase) | Extracellular Polysaccharide (EPS) | Increased c-di-GMP induces EPS production, leading to enhanced biofilm formation. |

| Pseudomonas aeruginosa | Multiple DGCs | Pel and Psl polysaccharides | High c-di-GMP levels upregulate the production of Pel and Psl, crucial for biofilm matrix. |

| Gluconacetobacter xylinus | BcsA/BcsB (Cellulose synthase subunits) | Cellulose | c-di-GMP allosterically activates cellulose synthase, a key component of the biofilm matrix. |

Following initial attachment, biofilms mature into complex three-dimensional structures. This developmental process is also influenced by cyclic-di-GMP signaling. High intracellular concentrations of this second messenger are associated with the formation of mature, structured biofilms nih.gov. In Pseudomonas aeruginosa, for instance, the development of mushroom-shaped macrocolonies is linked to elevated cyclic-di-GMP levels nih.gov. The spatial and temporal distribution of cyclic-di-GMP within a developing biofilm is not uniform, with localized "hot spots" of high concentrations observed, suggesting a role in directing the structural development of the biofilm nih.gov. The maturation process involves the continued production of EPS and the differentiation of cells within the biofilm community, processes that are under the control of cyclic-di-GMP researchgate.net.

Biofilm dispersal is an active process that allows bacteria to escape from the mature biofilm and colonize new environments. This process is generally triggered by a decrease in the intracellular concentration of cyclic-di-GMP asm.org. The degradation of cyclic-di-GMP is carried out by phosphodiesterases (PDEs). The induction or activation of specific PDEs can lead to a rapid reduction in cyclic-di-GMP levels, initiating the dispersal phase.

In Pseudomonas aeruginosa, several PDEs have been implicated in biofilm dispersal. For example, the induction of the PDEs PA2133 and BifA has been shown to result in the dispersal of established biofilms nih.govku.dk. Another PDE, RbdA, which contains a putative hypoxia-sensing domain, also promotes biofilm dispersal by degrading cyclic-di-GMP asm.org. This reduction in cyclic-di-GMP levels leads to the downregulation of adhesins and EPS production and the upregulation of motility functions asm.org. Environmental cues, such as the presence of nitric oxide, can also trigger biofilm dispersal by activating PDEs and consequently lowering cyclic-di-GMP levels nih.gov.

Control of Bacterial Motility (e.g., Flagellar and Type IV Pilus Mediated Motility)

Cyclic-di-GMP plays a crucial role in the lifestyle switch between sessility and motility by inversely regulating the cellular machinery responsible for movement. Generally, high intracellular levels of cyclic-di-GMP inhibit motility, while low levels promote it asm.org. This regulation can occur at multiple levels, including transcription of motility genes, post-transcriptional control, and direct interaction with motor components nih.gov.

In the case of flagellar motility, elevated cyclic-di-GMP can repress the expression of flagellar genes. For example, in many bacteria, the master regulator of flagellar synthesis, FleQ, can act as a transcriptional activator for flagellar genes at low cyclic-di-GMP concentrations. However, upon binding to cyclic-di-GMP, its function can be switched to promote the expression of biofilm-related genes instead oup.comresearchgate.net. In Escherichia coli, the c-di-GMP effector protein YcgR, in its c-di-GMP-bound state, interacts with the flagellar motor proteins MotA, FliG, and FliM, acting as a brake to inhibit flagellar rotation nih.gov. In Caulobacter crescentus, a family of CheY-like proteins, known as Cle proteins, bind cyclic-di-GMP and interact with the flagellar switch to control motor activity, thereby influencing chemotaxis and surface attachment elifesciences.org.

Type IV pilus (T4P)-mediated motility, a form of twitching motility crucial for surface translocation and biofilm development, is also under the control of cyclic-di-GMP. In Myxococcus xanthus, increased levels of cyclic-di-GMP lead to reduced transcription of the pilA gene, which encodes the major pilin (B1175004) subunit of T4P, resulting in reduced T4P assembly and defective T4P-dependent motility asm.orgnih.gov. In Pseudomonas aeruginosa, while the direct effect of cyclic-di-GMP on T4P motor function is modest, it significantly enhances T4P-mediated surface adhesion through the upregulation of the Pel exopolysaccharide, suggesting an indirect role in T4P-dependent processes during biofilm formation nih.govdartmouth.eduresearchgate.net.

Table 2: Control of Bacterial Motility by Cyclic-di-GMP

| Bacterium | Motility Type | c-di-GMP Effector/Target | Mechanism of Regulation |

|---|---|---|---|

| Escherichia coli | Flagellar | YcgR (effector protein) | Binds to flagellar motor components (MotA, FliG, FliM) to inhibit rotation. |

| Caulobacter crescentus | Flagellar | Cle proteins (CheY-like) | Bind c-di-GMP and interact with the flagellar switch to control motor activity. |

| Myxococcus xanthus | Type IV Pilus | PilA (pilin subunit) | High c-di-GMP reduces transcription of the pilA gene, leading to decreased T4P assembly. |

| Pseudomonas aeruginosa | Flagellar | FleQ (transcriptional regulator) | c-di-GMP binding alters FleQ function from activating flagellar genes to promoting biofilm genes. |

Modulation of Bacterial Virulence and Pathogenesis

Cyclic-di-GMP signaling is intricately linked to the virulence and pathogenesis of many bacterial pathogens nih.govnih.govasm.org. The transition between motile and sessile lifestyles, governed by cyclic-di-GMP, often correlates with the expression of virulence factors. Generally, high cyclic-di-GMP levels, which favor biofilm formation, are associated with chronic infections, while low levels, promoting motility, are often linked to acute infections and dissemination nih.gov.

The production of toxins and the function of secretion systems, which deliver effector proteins into host cells, are key aspects of bacterial pathogenesis that can be modulated by cyclic-di-GMP. In Clostridium difficile, elevated intracellular levels of cyclic-di-GMP have been shown to reduce the expression of the primary virulence factors, toxins TcdA and TcdB asm.orgresearchgate.net. This regulation is mediated through the control of the alternative sigma factor SigD, which positively regulates toxin gene expression asm.org. By inhibiting SigD, high levels of cyclic-di-GMP can concurrently suppress both motility and toxin production asm.orgresearchgate.net. Interestingly, in some contexts, cyclic-di-GMP can also act as an antitoxin, regulating the activity of certain toxin-antitoxin systems that can influence antibiotic persistence in biofilms elifesciences.orgelifesciences.org.

Cyclic-di-GMP also regulates various protein secretion systems. The Type III Secretion System (T3SS), a needle-like apparatus used by many Gram-negative pathogens to inject effector proteins into host cells, is often repressed by high concentrations of cyclic-di-GMP. In Bordetella bronchiseptica, high intracellular levels of cyclic-di-GMP lead to significantly lower levels of T3SS components, resulting in reduced cytotoxicity and attenuated virulence asm.orgnih.gov. Similarly, in Pseudomonas aeruginosa, the T3SS is negatively regulated by cyclic-di-GMP nih.govresearchgate.net. The regulation of other secretion systems, such as the Type VI Secretion System (T6SS), by cyclic-di-GMP has also been reported, highlighting the broad impact of this second messenger on bacterial virulence mechanisms nih.gov.

Host Colonization and Infection Lifestyle Switching

Cyclic-di-GMP is a master regulator of the switch between acute and chronic infection lifestyles in many pathogenic bacteria. asm.organnualreviews.org High intracellular levels of cyclic-di-GMP are generally associated with a sessile, biofilm-forming state, which is characteristic of chronic infections. annualreviews.org Conversely, low levels of this second messenger promote motility and the expression of virulence factors associated with acute infections. annualreviews.org This dichotomy allows bacteria to finely tune their pathogenic strategies in response to the host environment.

During the initial stages of infection, low cyclic-di-GMP levels can facilitate motility, enabling bacteria to reach and adhere to host tissues. nih.gov Once a suitable niche is found, an increase in cyclic-di-GMP concentration promotes the production of adhesins and exopolysaccharides, leading to the formation of biofilms. asm.orgnih.gov These biofilms provide a protective environment for the bacteria, shielding them from the host immune system and antimicrobial agents, thereby establishing a chronic infection. nih.gov

In Vibrio cholerae, the causative agent of cholera, fluctuations in cyclic-di-GMP levels are critical for its pathogenesis. nih.gov High cyclic-di-GMP concentrations promote biofilm formation in the aquatic environment and the host intestine, while low concentrations are required for the expression of virulence factors like the cholera toxin and for motility to exit the host and disseminate. nih.gov Similarly, in Pseudomonas aeruginosa, an opportunistic pathogen, high cyclic-di-GMP levels are linked to chronic biofilm-associated infections, such as those in the lungs of cystic fibrosis patients, whereas low levels are associated with acute infections. nih.gov

The transition between these lifestyles is a dynamic process. For instance, negative feedback loops can regulate cyclic-di-GMP levels to allow for a rapid switch between motile and sessile states, ensuring the bacterium does not become overly committed to a biofilm lifestyle and can disperse to colonize new sites. nih.gov

Table 1: Role of Cyclic-di-GMP in Host Colonization and Lifestyle Switching

| Bacterium | Cyclic-di-GMP Level | Phenotype | Key Regulatory Proteins/Genes |

|---|---|---|---|

| Vibrio cholerae | High | Biofilm formation, reduced motility | VpsR, VpsT |

| Low | Increased motility, virulence factor expression | - | |

| Pseudomonas aeruginosa | High | Biofilm formation, chronic infection | PelD, Alg44 |

| Low | Motility, acute infection | - | |

| Salmonella enterica | High | Biofilm formation (cellulose and curli production) | CsgD |

| Low | Motility, invasion of epithelial cells | YeaJ | |

| Agrobacterium tumefaciens | High | Biofilm formation | - |

| Low | Motility, virulence (T4SS and T6SS expression) | - |

Response to Environmental Stressors and Nutrient Availability

Bacteria constantly face fluctuating environmental conditions, and cyclic-di-GMP signaling is crucial for their adaptation and survival under stress. nih.gov Changes in the environment, such as nutrient starvation, oxidative stress, and the presence of toxic chemicals, can trigger alterations in intracellular cyclic-di-GMP levels. nih.gov This, in turn, modulates gene expression to mount an appropriate stress response.

One of the primary ways cyclic-di-GMP confers stress resistance is by promoting biofilm formation. nih.gov The extracellular matrix of biofilms acts as a physical barrier, protecting the embedded bacteria from environmental insults. nih.gov For instance, in Escherichia coli, higher levels of cyclic-di-GMP enhance the ability to cope with oxidative, heat, and acid stress. researchgate.net

Nutrient availability is a key environmental cue that influences cyclic-di-GMP signaling. In some bacteria, nutrient limitation can lead to an increase in cyclic-di-GMP levels, promoting a sessile lifestyle to conserve energy and scavenge for available resources. The c-di-GMP signaling network integrates information about various environmental cues, allowing for a coordinated cellular response. asm.org For example, in Pseudomonas aeruginosa, specific diguanylate cyclases and phosphodiesterases are involved in responding to different environmental conditions, thereby regulating distinct bacterial processes. asm.org

Table 2: Cyclic-di-GMP Mediated Response to Environmental Stressors

| Bacterium | Stressor | Cyclic-di-GMP Level | Adaptive Response |

|---|---|---|---|

| Escherichia coli | Oxidative, heat, acid stress | High | Enhanced stress tolerance |

| Pseudomonas aeruginosa | Oxidative stress (H₂O₂) | High | Increased resistance |

| Salmonella enterica | Oxidative stress (H₂O₂) | Low | Decreased resistance |

| Various Bacteria | Nutrient starvation | Variable | Biofilm formation, altered metabolism |

Cell Cycle Control and Cellular Differentiation

Cyclic-di-GMP has been identified as a key regulator of the cell cycle and cellular differentiation in some bacteria, acting in a manner analogous to cyclins in eukaryotes. nih.gov In Caulobacter crescentus, a bacterium with an asymmetric cell cycle that produces two distinct daughter cells, oscillating levels of cyclic-di-GMP drive the progression of the cell cycle. nih.gov

During the G1-S transition, an upshift in the concentration of cyclic-di-GMP directly binds to and inhibits the essential cell cycle kinase CckA, switching its activity from a kinase to a phosphatase. nih.gov This switch is crucial for initiating DNA replication and allowing the cell cycle to proceed. nih.gov Furthermore, during cell division, cyclic-di-GMP plays a role in the spatial control of CckA, which helps to establish the asymmetry in the future daughter cells. nih.gov This regulatory mechanism is also conserved in the plant pathogen Agrobacterium tumefaciens, suggesting a more general role for cyclic-di-GMP in coordinating bacterial behavior with cell proliferation. nih.gov

In Bacillus subtilis, single-cell analysis has revealed that cyclic-di-GMP levels vary significantly among different cellular subpopulations, such as motile cells, matrix-producing cells, and sporulating cells. asm.org This suggests that cyclic-di-GMP may play an important role in the differentiation of these specialized cell types within a biofilm community. asm.org The predatory bacterium Bdellovibrio bacteriovorus also relies on cyclic-di-GMP signaling to control its biphasic life cycle, which involves a free-living, motile phase and an intraperiplasmic, reproductive phase within a prey bacterium. researchgate.net

Table 3: Role of Cyclic-di-GMP in Cell Cycle and Differentiation

| Bacterium | Process | Role of Cyclic-di-GMP | Key Proteins/Mechanisms |

|---|---|---|---|

| Caulobacter crescentus | Cell cycle progression | Oscillating levels drive G1-S transition | Binds to and modulates CckA activity |

| Agrobacterium tumefaciens | Cell cycle control | Conserved mechanism similar to C. crescentus | - |

| Bacillus subtilis | Cellular differentiation | Levels vary in different subpopulations (motile, matrix-producing, sporulating) | - |

| Bdellovibrio bacteriovorus | Predatory life cycle | Controls the switch between free-living and reproductive phases | DgcB, CdgA |

Regulation of Secondary Metabolite Production (e.g., Natural Products, Antibiotics)

Cyclic-di-GMP signaling exerts significant control over the production of secondary metabolites, including natural products and antibiotics, in various bacteria. This regulation is particularly well-studied in the genus Streptomyces, which is a major source of clinically important antibiotics. nih.govscientificarchives.com

In Streptomyces ghanaensis, cyclic-di-GMP levels are directly correlated with the production of the antibiotic moenomycin A. nih.gov Deletion of a gene encoding a diguanylate cyclase resulted in reduced cyclic-di-GMP levels and decreased antibiotic production, while inactivation of a phosphodiesterase had the opposite effect. nih.gov This regulation is mediated, at least in part, through the pleiotropic regulator BldD. nih.gov A complex of cyclic-di-GMP and BldD represses the transcription of other regulatory genes, thereby sustaining antibiotic synthesis. nih.gov

The manipulation of genes that control the intracellular pool of cyclic-di-GMP has been shown to be a promising strategy for improving the production of known antibiotics and for activating silent biosynthetic gene clusters to discover new natural products. nih.govscientificarchives.com This highlights the potential of targeting cyclic-di-GMP signaling for biotechnological applications in drug discovery and development.

Table 4: Regulation of Secondary Metabolite Production by Cyclic-di-GMP

| Bacterium | Secondary Metabolite | Effect of High Cyclic-di-GMP | Key Regulatory Proteins/Genes |

|---|---|---|---|

| Streptomyces ghanaensis | Moenomycin A | Increased production | BldD, CdgB (DGC), RmdB (PDE) |

| Various Streptomyces | Various antibiotics and natural products | Potential for increased production and activation of silent gene clusters | BldD |

Bacterial Genome Stability and Persistence

Recent research has uncovered a novel role for cyclic-di-GMP in maintaining bacterial genome stability and promoting antibiotic persistence, particularly within biofilms. elifesciences.orgnih.gov In a fascinating interplay, cyclic-di-GMP can act as an antitoxin in certain toxin-antitoxin (TA) systems. elifesciences.orgnih.gov

In uropathogenic Escherichia coli (UPEC), a toxin-antitoxin-like module is triggered upon cell adhesion. nih.gov The toxin, HipH, is a deoxyribonuclease that can induce DNA double-strand breaks and genome instability. nih.govnih.gov Cyclic-di-GMP functions as the antitoxin by controlling both the expression and the genotoxic activity of HipH. elifesciences.orgnih.gov The dynamic balance between cyclic-di-GMP and HipH levels is a critical determinant of genome stability and the formation of persister cells within biofilms. nih.govnih.gov

Elevated levels of cyclic-di-GMP, which are characteristic of cells transitioning to a sessile lifestyle, have been correlated with an increased frequency of persister cell formation. elifesciences.orgnih.gov These persister cells are a subpopulation of bacteria that exhibit high tolerance to antibiotics and are a major contributor to the recalcitrance of chronic infections. elifesciences.org This sophisticated regulatory circuit involving cyclic-di-GMP highlights its role in the adaptive potential of bacterial populations, enabling them to persist, evolve, and develop resistance mechanisms. elifesciences.org

Table 5: Cyclic-di-GMP in Bacterial Genome Stability and Persistence

| Bacterium | System | Role of Cyclic-di-GMP | Key Proteins/Mechanisms |

|---|---|---|---|

| Uropathogenic Escherichia coli (UPEC) | Toxin-Antitoxin (TA) System | Acts as an antitoxin, regulating the genotoxic toxin HipH | HipH (toxin) |

| Persister cell formation | Promotes the formation of antibiotic-tolerant persister cells | - |

Evolutionary and Ecological Perspectives of Cyclic Di Gmp Signaling

Phylogenetic Distribution and Diversification of Cyclic-di-GMP Components

The cyclic di-GMP (c-di-GMP) signaling network is a near-universal regulatory system within the bacterial domain, highlighting its ancient evolutionary origins. The core enzymatic components of this network, diguanylate cyclases (DGCs) containing GGDEF domains and phosphodiesterases (PDEs) with EAL or HD-GYP domains, are found in the majority of sequenced bacterial genomes, estimated to be present in over 75% of all bacterial species. nih.gov Their presence in some of the deepest branching bacterial phyla suggests that c-di-GMP signaling was an early evolutionary innovation. nih.gov

The diversification of c-di-GMP signaling components is a testament to the adaptability and plasticity of this system. nih.gov A primary driver of this diversification is the modular nature of the proteins that contain GGDEF, EAL, and HD-GYP domains. These enzymatic domains are frequently linked to a wide array of N-terminal sensory domains that can detect a vast range of intracellular and extracellular signals, including light, oxygen, redox potential, and various chemical cues. nih.gov This modularity allows for the integration of diverse environmental information to control c-di-GMP levels and, consequently, bacterial behavior.

Several key evolutionary mechanisms have contributed to the vast number and variety of c-di-GMP signaling proteins observed in bacteria:

Gene Duplication: The expansion of DGC and PDE gene families within a single genome allows for the evolution of paralogous enzymes that can be fine-tuned for specific signaling pathways, contributing to the complexity of the regulatory network.

Horizontal Gene Transfer (HGT): The acquisition of c-di-GMP signaling genes from other bacterial species is a significant factor in the evolution and dissemination of this system. nih.gov These genes are often found on mobile genetic elements like plasmids and genomic islands, facilitating their transfer across species and even phyla. nih.gov

Domain Shuffling: The combination of different sensory and enzymatic domains through genetic rearrangement creates novel signaling proteins with unique regulatory properties.

The number of c-di-GMP-related genes can vary dramatically between bacterial species, often correlating with the complexity of their lifestyle and the environment they inhabit. Bacteria that navigate diverse and fluctuating environments, such as Pseudomonas aeruginosa, tend to possess a large and complex repertoire of DGCs and PDEs. nih.gov In contrast, bacteria with more stable, host-associated lifestyles often have a reduced number of these signaling components. nih.gov

The table below illustrates the distribution and number of proteins containing GGDEF and/or EAL domains in a selection of bacterial species, showcasing the diversity of c-di-GMP signaling networks across different phylogenetic groups.

| Bacterial Species | Phylum | Number of GGDEF/EAL Domain Proteins | Lifestyle/Environment |

| Pseudomonas aeruginosa PAO1 | Pseudomonadota | 41 | Ubiquitous, opportunistic pathogen |

| Vibrio cholerae | Pseudomonadota | >60 | Aquatic, human pathogen |

| Escherichia coli K-12 | Pseudomonadota | 29 | Mammalian gut, diverse environments |

| Bacillus subtilis | Bacillota | ~18 | Soil, plant-associated |

| Caulobacter crescentus | Pseudomonadota | ~65 | Aquatic, oligotrophic |

| Xanthomonas oryzae pv. oryzae | Pseudomonadota | >40 | Plant pathogen |

This table is generated based on data reported in the cited literature and may vary slightly between different strains and genomic annotations.

Evolutionary Pressures Shaping Cyclic-di-GMP Networks

The complexity and ubiquity of c-di-GMP signaling networks are the result of significant evolutionary pressures that have shaped their architecture and function. The ability to sense and respond to a changing environment is a primary driver for the maintenance and expansion of these networks. Bacteria inhabiting complex and dynamic niches, such as soil or the host microbiome, benefit from a sophisticated signaling apparatus that can integrate multiple inputs to produce a coordinated and adaptive response. nih.gov

One of the key advantages of a large c-di-GMP network is the potential for both global and local signaling. While a global pool of c-di-GMP can regulate cellular processes in a broad sense, specific DGC-PDE pairs can be localized to particular subcellular regions, creating localized c-di-GMP microdomains. oup.com This allows for the precise and independent control of different cellular functions, such as flagellar motility at one pole and biofilm matrix production at another, without cross-talk. oup.com The evolution of such complex systems enables a high degree of specificity and flexibility in bacterial behavior. oup.com

Horizontal gene transfer (HGT) has played a crucial role in shaping c-di-GMP networks by introducing novel signaling components into bacterial genomes. nih.gov The presence of DGC and PDE genes on plasmids and other mobile genetic elements suggests that these signaling modules are under selective pressure and can confer a fitness advantage in certain environments. nih.gov For instance, the acquisition of a specific DGC via HGT has been shown to enhance biofilm formation and virulence in some pathogenic E. coli strains. nih.gov

Conversely, the reduction or complete loss of the c-di-GMP signaling system is also observed in certain bacterial lineages, often associated with adaptation to a stable, host-restricted lifestyle. nih.gov In such environments, the selective pressures may favor genome streamlining and the loss of regulatory systems that are no longer required.